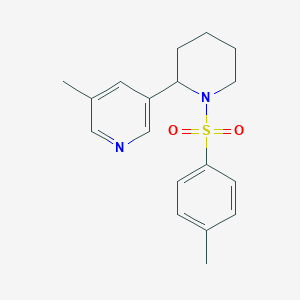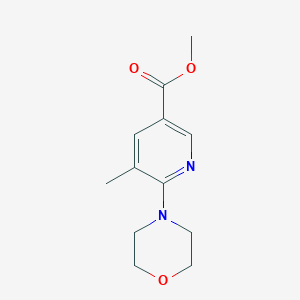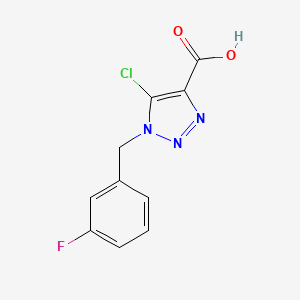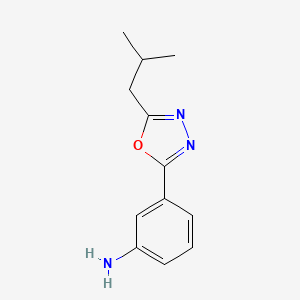
3-(5-Isobutyl-1,3,4-oxadiazol-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3-(5-Isobutyl-1,3,4-oxadiazol-2-yl)aniline can be achieved through several synthetic routes. One common method involves the reaction of aniline derivatives with isobutyl-substituted oxadiazole precursors under specific conditions . The reaction typically requires the use of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反应分析
3-(5-Isobutyl-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxadiazole ring are replaced with other substituents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-(5-Isobutyl-1,3,4-oxadiazol-2-yl)aniline has a wide range of scientific research applications:
作用机制
The mechanism of action of 3-(5-Isobutyl-1,3,4-oxadiazol-2-yl)aniline involves its interaction with molecular targets and pathways within biological systems. For example, as an EGFR inhibitor, it binds to the active site of the enzyme, preventing its activation and subsequent signaling pathways that lead to cell proliferation . This inhibition can result in the suppression of cancer cell growth.
相似化合物的比较
3-(5-Isobutyl-1,3,4-oxadiazol-2-yl)aniline can be compared with other similar compounds, such as:
3-(5-Aryl-1,3,4-oxadiazol-2-yl)chromones: These compounds also contain the oxadiazole ring but have different substituents, leading to variations in their chemical and biological properties.
2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl)thiazolidin-4-one derivatives: These compounds have shown potential in anticancer, antimicrobial, and antioxidant applications.
The uniqueness of this compound lies in its specific isobutyl substitution, which imparts distinct chemical and biological properties compared to other oxadiazole derivatives.
属性
分子式 |
C12H15N3O |
|---|---|
分子量 |
217.27 g/mol |
IUPAC 名称 |
3-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C12H15N3O/c1-8(2)6-11-14-15-12(16-11)9-4-3-5-10(13)7-9/h3-5,7-8H,6,13H2,1-2H3 |
InChI 键 |
DODHOYFYPDGKNZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=NN=C(O1)C2=CC(=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine](/img/structure/B11799127.png)


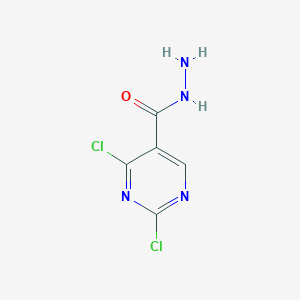
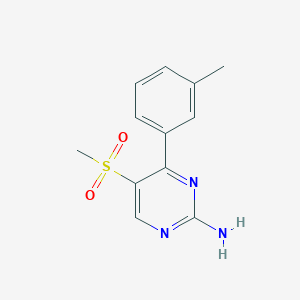
![1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B11799153.png)

![2-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-8-carboxylic acid](/img/structure/B11799168.png)
